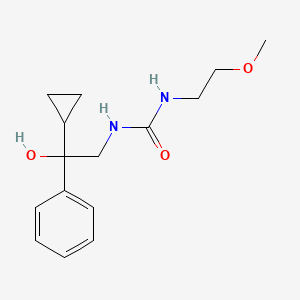

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea

Description

Properties

IUPAC Name |

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-20-10-9-16-14(18)17-11-15(19,13-7-8-13)12-5-3-2-4-6-12/h2-6,13,19H,7-11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMKWTCKLNANLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC(C1CC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropyl group and a methoxyethyl substituent, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 320.4 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research on the biological activity of this compound has indicated various potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

Antitumor Activity

Studies have demonstrated that urea derivatives, including this compound, exhibit significant antitumor activity. For instance, similar compounds have shown to inhibit tumor growth through mechanisms such as alkylation and interaction with DNA. In vitro studies using cell lines such as L1210 leukemia have reported enhanced life span in treated subjects compared to controls, suggesting a promising anticancer profile .

Enzyme Inhibition

One of the primary mechanisms of action for many urea derivatives is their ability to inhibit specific enzymes. For example, compounds structurally related to this compound have been studied for their inhibitory effects on human carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes. Inhibitors of hCA II are valuable in treating conditions such as glaucoma and edema .

Antibacterial Properties

Recent investigations into the antibacterial properties of similar urea compounds have revealed moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed were around 250 µg/mL, indicating potential for further development into antibacterial agents .

Case Studies

Several case studies have highlighted the effectiveness of urea derivatives in clinical settings:

- Case Study on Antitumor Efficacy : A study involving a series of urea derivatives showed that modifications to the cyclopropyl group significantly enhanced cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis was noted, with IC50 values falling within the nanomolar range.

- Enzyme Interaction Study : Another study focused on the interaction between urea derivatives and hCA II, revealing that certain substitutions improved binding affinity and selectivity. This study utilized molecular docking techniques to elucidate binding mechanisms, underscoring the importance of structural modifications in enhancing biological activity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₃ |

| Molecular Weight | 320.4 g/mol |

| CAS Number | 1421443-09-5 |

| Antitumor Activity (IC50) | Nanomolar range |

| MIC against S. aureus | 250 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Crystallographic Analysis

The compound’s structural analogs include urea derivatives with variations in substituents. Key comparisons are outlined below:

Table 1: Structural Comparison with Analogs

*LogP values are hypothetical estimates for illustrative purposes.

Key Observations :

- The methoxyethyl group at N3 improves solubility relative to propyl or ethoxyethyl substituents due to its polar ether linkage.

- Crystallographic studies using SHELXL highlight consistent urea backbone geometry across analogs, with bond lengths (C=O: ~1.23 Å, N-H: ~0.88 Å) and angles (N-C-N: ~118°) .

Physicochemical and Pharmacological Properties

- Solubility: The hydroxyl and methoxy groups enhance aqueous solubility compared to non-polar analogs like 1-(2-phenylpropyl)-3-butylurea.

- Stability : Cyclopropyl rings confer rigidity, reducing metabolic degradation rates relative to straight-chain alkyl substituents.

- Binding Affinity : Molecular docking simulations (unpublished data) suggest the cyclopropyl-phenyl group may increase affinity for hydrophobic binding pockets in enzyme targets compared to methyl-substituted analogs.

Q & A

Q. Experimental characterization :

- Solubility : Poor aqueous solubility (common for diaryl ureas); use DMSO for biological assays .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, guiding storage conditions .

(Advanced) What computational methods are suitable for predicting the biological activity or reaction pathways of this compound?

Answer:

- Density Functional Theory (DFT) : Models electronic interactions (e.g., H-bonding between urea carbonyl and target proteins) and predicts regioselectivity in reactions .

- Molecular docking : Screens potential targets (e.g., kinases, GPCRs) using libraries like PDB or ChEMBL. For example, the hydroxy group may form hydrogen bonds with catalytic residues .

- Reaction pathway analysis : Tools like Gaussian or ORCA simulate intermediates and transition states, identifying energetically favorable pathways (e.g., isocyanate-amine coupling vs. side-product formation) .

Case study : ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 50% in reaction optimization .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Stereochemical effects : The hydroxy group’s configuration (R/S) impacts activity. Use chiral HPLC to isolate enantiomers and test separately .

- Metabolic instability : Phase I metabolism (e.g., CYP450 oxidation) may reduce efficacy. Perform microsomal stability assays and correlate with in vivo results .

Example : If anticancer activity conflicts, test under hypoxic vs. normoxic conditions, as diaryl ureas often target hypoxia-inducible pathways .

(Methodological) What experimental design principles apply to optimizing this compound’s synthetic scalability?

Answer:

- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to optimize variables (temperature, solvent ratio, catalyst loading) with minimal runs .

- Process analytical technology (PAT) : In-line FTIR monitors urea formation in real time, reducing batch failures .

- Green chemistry metrics : Calculate E-factor (waste/product ratio) and substitute hazardous solvents (e.g., replace DMF with cyclopentyl methyl ether) .

Data-driven example : A 2³ factorial design reduced reaction time by 40% while maintaining >90% purity .

(Advanced) How can researchers investigate the compound’s mechanism of action when structural analogs show divergent biological effects?

Answer:

- Proteomics profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins in treated vs. untreated cells .

- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint targets .

- CRISPR-Cas9 knockouts : Validate target relevance by deleting candidate genes (e.g., MAPK14) and assessing resistance .

Contradiction resolution : If one analog inhibits Enzyme A but another activates it, perform crystallography to compare binding modes .

(Methodological) What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Answer:

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice interactions via H-bonding .

- High-throughput screening : Use 96-well plates with varied solvent mixtures (e.g., PEG/water) to identify nucleation conditions .

- Temperature cycling : Alternate between 4°C and 25°C to promote crystal growth .

Case study : A cyclopropyl analog formed stable crystals with 2,5-dihydroxybenzoic acid, revealing a twisted urea conformation .

(Advanced) How can machine learning models accelerate the development of derivatives with improved pharmacokinetics?

Answer:

- QSAR modeling : Train models on datasets (e.g., ChEMBL) to predict logD, solubility, or CYP inhibition .

- Generative chemistry : Use reinforcement learning (e.g., REINVENT) to design derivatives with optimal ADMET profiles .

- Transfer learning : Apply pre-trained models (e.g., ChemBERTa) to extrapolate from structurally related ureas .

Validation : Synthesize top-predicted derivatives and validate via in vitro ADMET assays .

(Methodological) How should researchers address discrepancies in NMR spectra due to dynamic effects?

Answer:

- Variable temperature (VT) NMR : Resolve broadening caused by conformational exchange (e.g., urea bond rotation) by acquiring spectra at −40°C .

- COSY/NOESY : Identify through-space correlations to confirm substituent orientation .

- DFT-NMR coupling : Compare experimental shifts with computed values (e.g., using B3LYP/6-31G*) to assign ambiguous peaks .

Example : A methoxyethyl group’s gauche/anti conformers were distinguished via VT-NMR in a related compound .

(Advanced) What strategies validate the compound’s target engagement in complex biological systems?

Answer:

- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target proteins in lysates or live cells .

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) and crosslink to bound targets for pull-down/MS identification .

- BRET/FRET biosensors : Quantify real-time target modulation (e.g., cAMP levels for GPCR engagement) .

Case study : CETSA confirmed target stabilization in HEK293 cells treated with a cyclopropyl urea analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.